molecular formula C19H25NO4S B2662507 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid CAS No. 735342-32-2

3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid

Cat. No.: B2662507
CAS No.: 735342-32-2
M. Wt: 363.47
InChI Key: YRPLXDPMRJTNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Adamantane-Based Sulfonamide Research

The discovery of adamantane in 1933 by Stanislav Landa from Czechoslovakian petroleum marked a pivotal moment in hydrocarbon chemistry. Early isolation methods yielded only milligrams, but Prelog’s 1941 synthesis and Schleyer’s 1959 catalytic hydrogenation method enabled bulk production. The fusion of adamantane with sulfonamides emerged in the 2010s, driven by the need for improved blood-brain barrier penetration and protease inhibition. A 2014 crystallographic study of six adamantane-sulfonamide hybrids laid groundwork for understanding their hydrogen-bonding networks, while 2018 antiviral research demonstrated IC~50~ values <50 µM against dengue virus serotype 2.

Significance in Medicinal Chemistry and Drug Discovery

The compound’s hybrid architecture combines three key features:

  • Adamantane moiety : Enhances lipid solubility (Log P = 3.2 ± 0.1) and enables viral uncoating inhibition through rigid cage interactions
  • Sulfonamide bridge : Facilitates hydrogen bonding with protease active sites (bond lengths 1.54–1.62 Å)
  • Benzoic acid group : Improves aqueous solubility (22 mg/mL at pH 7.4) and enables salt formation for formulation

Comparative studies show 10–15× greater dengue virus inhibition versus parent compounds amantadine (IC~50~ >100 µM) and benzsulfonamide derivatives (IC~50~ = 68–92 µM). In Alzheimer’s research, structural analogs demonstrate γ-secretase modulation at nanomolar concentrations.

Current Research Landscape

Table 1: Key Recent Findings (2018–2024)

Study Focus Methodology Key Result Source Reference
Microwave synthesis 150 W irradiation, 100°C, 30 min Yield increased from 25% → 78%
DENV2 NS3 protease binding Molecular docking (AutoDock Vina) ΔG = -9.2 kcal/mol, Ki = 22.4 µM
Crystal packing analysis X-ray diffraction (0.98 Å resolution) 4.7 Å interlayer spacing
γ-Secretase inhibition Cell-based luciferase assay 73% activity reduction at 10 µM

Notable advancements include:

  • Synthetic optimization : Two-step microwave-assisted protocol reduces reaction time from 48h→45min
  • Structural dynamics : Variable-temperature NMR shows sulfonamide bridge rotation barrier of 12.3 kcal/mol
  • Dual-target potential : Simultaneous DENV protease inhibition (K~i~ = 28 nM) and NMDA receptor modulation (EC~50~ = 3.1 µM) in hybrid derivatives

Research Challenges and Opportunities

Four primary challenges persist:

  • Synthetic Complexity

    • Requires 4-step synthesis from dicyclopentadiene (overall yield <15%)
    • Purification difficulties due to diastereomer formation (35:65 ratio observed by HPLC)
  • Conformational Flexibility

    • Sulfonamide bridge exhibits 3 stable rotamers (energy difference <1.2 kcal/mol)
    • Impacts molecular docking accuracy (RMSD variations up to 2.7 Å)
  • In Vivo Translation

    • Limited pharmacokinetic data (oral bioavailability <12% in murine models)
    • CYP3A4-mediated metabolism reduces plasma half-life to 1.8h
  • Structure-Activity Relationship (SAR) Optimization

    • Adamantane substitution patterns alter activity 30-fold (IC~50~ range: 22→680 µM)
    • Electron-withdrawing groups on benzoic acid improve potency but reduce solubility

Emerging opportunities include:

  • Computational design : QSAR models predicting bioactivity (R~2~ = 0.89 for DENV2 inhibition)
  • Prodrug strategies : Esterification of benzoic acid increases oral absorption 5-fold
  • Combination therapies : Synergy observed with ribavirin (combination index = 0.32)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-(1-adamantyl)ethylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-12(19-9-13-5-14(10-19)7-15(6-13)11-19)20-25(23,24)17-4-2-3-16(8-17)18(21)22/h2-4,8,12-15,20H,5-7,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPLXDPMRJTNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid typically involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under optimized conditions. This reaction can be carried out using microwave irradiation, which significantly increases yields and reduces reaction times . The process involves the formation of an acyl halide intermediate, followed by nucleophilic substitution to introduce the adamantane moiety.

Chemical Reactions Analysis

3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium-based catalysts for substitution reactions and oxidizing agents like iodine for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzoic acid core with a sulfamoyl group attached to an ethyl chain, which connects to an adamantane moiety. The adamantane structure imparts unique steric and electronic properties, enhancing the compound's biological activity.

Antiviral Activity

One of the most promising applications of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid is in antiviral drug development. The compound has demonstrated significant activity against various viruses, including Dengue virus (DENV).

Case Study: Anti-Dengue Virus Activity

  • Synthesis : The compound was synthesized as part of a series of adamantane-benzsulfonamide hybrids.
  • In Vitro Testing : Preliminary assays indicated that this compound exhibited an IC50 value of 22.4 µM against DENV2, which is approximately twice as effective as related compounds lacking the adamantane moiety .
  • Mechanism of Action : Molecular docking studies suggested that the compound may act as an inhibitor of the DENV2 NS2B/NS3 protease, highlighting its potential as an antiviral agent at later stages of the viral life cycle .

Other Viral Targets

Research is ongoing to explore the efficacy of this compound against other viruses such as influenza and HIV. The adamantane scaffold is known for its ability to inhibit viral replication or entry due to its structural rigidity.

Material Science Applications

In addition to its biological applications, this compound has been investigated for its incorporation into polymer matrices to enhance material properties.

Case Study: Polymer Enhancement

  • Polymer Blending : The compound has been blended with various polymers (e.g., polyesters, polyamides) to improve mechanical strength and thermal stability.
  • Characterization : Studies have shown that the addition of this compound results in improved tensile strength and glass transition temperature compared to unmodified polymers.

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
This compoundC19H25NO4SCombines adamantane with sulfamoyl group for enhanced biological activity
N-(adamantan-1-yl)-4-sulfamoylbenzamideC18H24N2O4SExhibits antiviral properties but less effective than the benzoic acid derivative
BenzenesulfonamideC6H7NLacks steric bulk; serves as a simpler analog for comparison

Mechanism of Action

The mechanism of action of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound inhibits viral replication by interfering with the viral life cycle. Molecular docking studies have shown that the adamantane moiety plays a crucial role in binding to viral proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Structural Modifications and Binding Affinity

Key Analogs :

  • N-(Adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide (3) : Dual adamantane groups enhance lipophilicity but reduce aqueous solubility. Molecular modeling of similar analogs (e.g., compound 4 in ) shows that replacing sulfur with a sulfamoyl group increases binding affinity (-8.53 kcal/mol vs. -7.94 kcal/mol) due to improved hydrogen bonding and steric complementarity .
  • 2-[(2-{[(3s,5s,7s)-Adamantan-1-yl]sulfamoyl}phenyl)sulfanyl]benzoic acid : Incorporates a thioether linker, which may reduce metabolic stability compared to sulfamoyl analogs but improve membrane permeability .
Table 1: Structural and Binding Comparison
Compound Key Substituent Binding Affinity (ΔG, kcal/mol) Solubility (LogP)
Target compound 1-(Adamantan-1-yl)ethyl Not reported Estimated ~3.5*
Compound 3 () Dual adamantane -7.94 (analogous system) ~5.2 (highly lipophilic)
Compound 4 () 1,3-Dioxoisoquinolinylpropyl -8.53 ~2.8
CAS 735305-61-0 () 4-Methoxy Not reported ~3.0

*Estimated based on structural similarity.

Physicochemical Properties

  • Lipophilicity : Adamantane increases LogP, but polar groups (e.g., -COOH, -SO₂NH-) mitigate this. The target compound’s LogP is likely lower than compound 3’s (LogP ~5.2) due to fewer adamantane groups .
  • Crystallinity : X-ray data for benzothiazole analogs () reveal intermolecular H-bonding and S⋯S interactions, which may stabilize the crystal lattice. The target compound’s ethyl spacer could reduce such interactions, lowering melting points compared to rigid analogs .

Biological Activity

The compound 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid (hereafter referred to as Compound 3 ) has garnered attention for its potential biological activities, particularly in the realm of antiviral and antihypertensive properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

Compound 3 is synthesized through a reaction involving amantadine and 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This method significantly enhances yield and reduces reaction time compared to traditional methods. The structural confirmation of Compound 3 is achieved through techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy, and mass spectrometry .

Research indicates that Compound 3 exhibits significant antiviral activity against the dengue virus (DENV). The compound's mechanism appears to involve inhibition of the DENV2 NS2B/NS3 protease, which is crucial for viral replication. Molecular docking studies reveal that Compound 3 has a binding affinity of approximately -7.413 kcal/mol, suggesting strong interactions with the protease active site .

Efficacy Studies

In vitro assays have demonstrated that Compound 3 has an IC50 value of 22.4 µM against DENV2, outperforming related compounds lacking the adamantane moiety. This suggests a synergistic effect from the dual adamantane substitutions, enhancing both activity and bioavailability .

Antihypertensive Activity

Compound 3's derivatives have also been evaluated for their antihypertensive properties. In preclinical studies involving DOCA/saline-induced hypertensive rats, sulfamoylbenzoic acid derivatives exhibited significant reductions in blood pressure without diuretic effects. The pharmacological evaluation involved administering various dosages and monitoring blood pressure changes over time .

Case Study: Antiviral Efficacy Against DENV

A pivotal study focused on the synthesis of Compound 3 and its antiviral efficacy against dengue virus highlighted that the presence of the sulfonamide moiety is essential for antiviral activity. The study compared the performance of Compound 3 with other derivatives, establishing a clear correlation between structural features and biological activity .

Compound IC50 (µM) Comments
Compound 322.4 ± 7.7Best anti-DENV2 activity
Related Compound42.8 ± 8.6Less effective than Compound 3
Amantadine>100No significant activity

Case Study: Hypertension Treatment

In another investigation, sulfamoylbenzoic acid derivatives were tested on hypertensive models. The results indicated that these compounds could significantly lower blood pressure without inducing diuresis, highlighting their therapeutic potential in managing hypertension without common side effects associated with diuretics .

Q & A

Q. What are the established synthetic routes for 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid, and how are key intermediates characterized?

The synthesis typically involves coupling adamantane derivatives with sulfamoyl benzoic acid precursors. A common method uses 1,1'-carbonyldiimidazole (CDI) or similar reagents to activate carboxylic acid groups, followed by reaction with adamantane-containing amines. Key intermediates are characterized via 1^1H NMR , mass spectrometry (m/z) , and elemental analysis to confirm structural integrity. For example, adamantane-derived intermediates often exhibit distinct NMR signals for the rigid adamantane protons (δ ~1.6–2.1 ppm) and sulfonamide NH groups (δ ~5–6 ppm) .

Q. How is the purity and stability of this compound assessed under experimental conditions?

Purity is validated using HPLC (>95% purity) and TLC (Rf consistency). Stability studies involve monitoring degradation under varying pH, temperature, and light exposure via UV-Vis spectroscopy and LC-MS . The adamantane moiety enhances thermal stability, but the sulfamoyl group may hydrolyze under acidic conditions, necessitating pH-controlled storage .

Q. What spectroscopic techniques are critical for confirming its structure?

  • 1^1H/13^{13}C NMR : Resolves adamantane protons (distinct multiplet patterns) and aromatic benzoic acid signals.
  • FT-IR : Confirms sulfonamide (S=O stretching ~1350–1150 cm1^{-1}) and carboxylic acid (O-H stretch ~2500–3300 cm1^{-1}) functionalities.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C19_{19}H25_{25}N2_2O4_4S) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the adamantane or benzoic acid moieties) influence biological activity?

Comparative studies of analogs (e.g., chloro, methoxy, or ethoxy substitutions) reveal that electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition (e.g., COX-2) by increasing electrophilicity, while lipophilic groups (e.g., adamantane) improve membrane permeability. For instance, replacing methoxy with chloro in related sulfamoyl benzoic acids increased COX-2 inhibition by ~30% in vitro .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

Discrepancies may arise from assay conditions (e.g., buffer pH, enzyme source). Standardization using reference inhibitors (e.g., celecoxib for COX-2) and dose-response curves (triplicate measurements) is critical. Additionally, molecular docking can predict binding affinities to reconcile in vitro/in silico discrepancies .

Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

  • Prodrug derivatization : Esterification of the carboxylic acid group (e.g., ethyl ester) improves oral bioavailability.
  • Nanoparticle encapsulation : Enhances solubility and reduces hepatic first-pass metabolism.
  • Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., sulfonamide hydrolysis products) to guide structural refinements .

Q. What computational methods are used to predict its interaction with biological targets?

  • Molecular dynamics (MD) simulations : Assess binding stability with targets (e.g., COX-2) over 100-ns trajectories.
  • Quantitative structure-activity relationship (QSAR) : Correlates substituent electronic parameters (Hammett σ) with activity.
  • Free-energy perturbation (FEP) : Predicts affinity changes for adamantane modifications .

Q. How does the adamantane group influence crystallographic packing and solubility?

Single-crystal X-ray diffraction reveals that the rigid adamantane core induces dense molecular packing , reducing solubility in polar solvents. Co-crystallization with cyclodextrins or PEG-based excipients disrupts packing, improving aqueous solubility by ~5-fold .

Methodological Considerations

Q. What protocols mitigate synthesis challenges (e.g., low yields in sulfamoylation steps)?

  • Stepwise activation : Use CDI or SOCl2_2 to activate benzoic acid before sulfamoylation.
  • Temperature control : Reactions at 0–5°C minimize side-product formation (e.g., disulfonamides).
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound .

Q. How are enzyme inhibition assays designed to evaluate its mechanism of action?

  • Continuous spectrophotometric assays : Monitor NADH oxidation (340 nm) for dehydrogenase targets.
  • Fluorescence polarization : Detects binding to fluorescently labeled enzymes (e.g., COX-2).
  • IC50_{50} determination : Dose-response curves with 8–10 concentrations, analyzed via nonlinear regression (GraphPad Prism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.